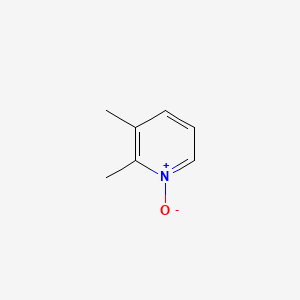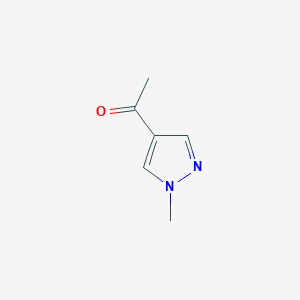
Ethyl 6-oxo-6-phenylhexanoate
Overview
Description
Ethyl 6-oxo-6-phenylhexanoate (also known as ethyl 6-oxohexanoate) is an organic compound with the molecular formula C12H18O3. It is a colorless solid that is soluble in water and has a pleasant odor. This compound is used in the synthesis of pharmaceuticals, flavors, and fragrances, and has been studied for its potential applications in medical research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Synthesis and Medicinal Chemistry
Ethyl 6-oxo-6-phenylhexanoate and its derivatives exhibit significant roles in medicinal chemistry, including the development of antimalarial, antimicrobial, and antiviral agents. For instance, derivatives synthesized from ethyl 2-phenyl-1-pyrroline-5-carboxylate have been evaluated for their in vitro activity against P. falciparum and antimycobacterium, showcasing potential antimalarial activities (Nongpanga Ningsanont et al., 2003). Moreover, ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate derivatives have been synthesized and assessed for their significant antibacterial activity, indicating the compound's utility in developing new antibacterial drugs (A. Mir & V. Mulwad, 2009).
Biopolymers and Environmental Applications
Research has extended into the production of biopolymers bearing phenyl groups, with studies on poly(beta-hydroxyalkanoates) (PHPhAs) from Pseudomonas putida. These biopolymers, produced using various aromatic fatty acids including 6-phenylhexanoic acid, have been characterized for their potential as biodegradable polymers with biomedical applications (G. Abraham et al., 2001).
Organic Electronics and Photovoltaic Properties
The compound's derivatives have been utilized in the development of organic electronics, specifically in the fabrication of organic–inorganic photodiodes. Films deposited using thermal evaporation techniques have shown rectification behavior and photovoltaic properties under illumination conditions, indicating their potential use in photodiode applications (H. Zeyada et al., 2016).
Material Science and Catalysts
Metal 2-ethylhexanoates, closely related to this compound, serve as versatile precursors in materials science and catalysts for ring-opening polymerizations. Their wide applications span from metal-organic precursors in materials science to uses in painting industries for their properties as driers (Shashank Mishra et al., 2007).
Fragrance Industry Applications
The synthesis of ethyl 6-acetoxyhexanoate, an experiment designed for second-year organic chemistry courses, highlights the compound's application in the fragrance industry. This compound, described as having a raspberry-like odor, showcases the relevance of this compound derivatives in creating commercial fragrance compounds (J. McCullagh & Sophia P. Hirakis, 2017).
Properties
IUPAC Name |
ethyl 6-oxo-6-phenylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-17-14(16)11-7-6-10-13(15)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRIXXZKVYCRTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394969 | |
| Record name | ethyl 6-oxo-6-phenylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4248-25-3 | |
| Record name | ethyl 6-oxo-6-phenylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 6-OXO-6-PHENYLHEXANOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-Dihydro-[1,4]dioxine-2-carboxylic acid](/img/structure/B1307921.png)


![(Z)-2-[4-(1H-pyrrol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B1307927.png)

![methyl 2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-1-hydrazinecarboxylate](/img/structure/B1307932.png)
![5-[(Z)-(4-methoxyphenyl)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B1307934.png)

![1-phenyl-3-piperidino-1,2-propanedione 2-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B1307942.png)




